molecular formula C10H13FN2O2 B3164347 tert-butyl N-(6-fluoropyridin-2-yl)carbamate CAS No. 891856-23-8

tert-butyl N-(6-fluoropyridin-2-yl)carbamate

Cat. No.: B3164347
CAS No.: 891856-23-8
M. Wt: 212.22 g/mol
InChI Key: KQIDGCBGBJAACK-UHFFFAOYSA-N
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Description

tert-Butyl N-(6-fluoropyridin-2-yl)carbamate is an organic compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a fluoropyridine moiety, and a carbamate functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-(6-fluoropyridin-2-yl)carbamate typically involves the reaction of 6-fluoropyridine-2-amine with tert-butyl chloroformate. The reaction is carried out under basic conditions, often using a base such as triethylamine or sodium carbonate to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent such as dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-(6-fluoropyridin-2-yl)carbamate can undergo various chemical reactions, including:

    Substitution Reactions: The fluorine atom on the pyridine ring can be substituted by nucleophiles such as amines or thiols.

    Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents would depend on the desired transformation.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles such as amines or thiols, often in the presence of a base like potassium carbonate.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).

    Oxidation and Reduction: Reagents such as hydrogen peroxide for oxidation or sodium borohydride for reduction.

Major Products Formed

    Substitution Reactions: Products would include substituted pyridines where the fluorine atom is replaced by the nucleophile.

    Hydrolysis: The major products are 6-fluoropyridine-2-amine and carbon dioxide.

    Oxidation and Reduction: Products would vary depending on the specific reaction conditions and reagents used.

Scientific Research Applications

tert-Butyl N-(6-fluoropyridin-2-yl)carbamate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe or as a building block for bioactive compounds.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl N-(6-fluoropyridin-2-yl)carbamate would depend on its specific application. In general, the compound may interact with biological targets through its carbamate group, which can form covalent bonds with nucleophilic residues in proteins or enzymes. The fluoropyridine moiety may also contribute to binding interactions through hydrogen bonding or hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl N-(5-bromo-6-fluoropyridin-2-yl)carbamate
  • tert-Butyl N-(4-fluoropyridin-2-yl)carbamate
  • tert-Butyl N-(6-bromo-5-fluoropyridin-2-yl)carbamate

Uniqueness

tert-Butyl N-(6-fluoropyridin-2-yl)carbamate is unique due to the specific positioning of the fluorine atom on the pyridine ring, which can influence its reactivity and interactions with other molecules. This positional specificity can make it a valuable compound for targeted chemical synthesis and biological studies.

Properties

IUPAC Name

tert-butyl N-(6-fluoropyridin-2-yl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13FN2O2/c1-10(2,3)15-9(14)13-8-6-4-5-7(11)12-8/h4-6H,1-3H3,(H,12,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQIDGCBGBJAACK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=NC(=CC=C1)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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